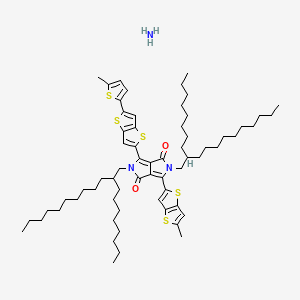
Dpptt-T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPPTT-T typically involves the polymerization of diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene. The polymerization process often employs Stille or Suzuki coupling reactions, which are facilitated by palladium catalysts. The reaction conditions usually include an inert atmosphere (e.g., argon or nitrogen) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified using techniques such as Soxhlet extraction with solvents like methanol, hexane, and chlorobenzene .
Chemical Reactions Analysis
Types of Reactions
DPPTT-T undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Ferric chloride in an organic solvent.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorine in an inert solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic properties .
Scientific Research Applications
DPPTT-T has a wide range of applications in scientific research:
Chemistry: Used as a material for studying charge transport and photophysical properties.
Medicine: Investigated for use in medical sensors and diagnostic devices.
Industry: Widely used in organic photovoltaics and organic field-effect transistors due to its high charge carrier mobility and narrow bandgap
Mechanism of Action
The mechanism by which DPPTT-T exerts its effects is primarily through its electronic properties. The compound’s narrow bandgap allows it to absorb photons in the near-infrared region, making it efficient in light-harvesting applications. The high charge carrier mobility is attributed to the strong π-π stacking interactions between the polymer chains, which facilitate efficient charge transport .
Comparison with Similar Compounds
Similar Compounds
Diketopyrrolopyrrole (DPP) Polymers: These include other DPP-based polymers like DPPT-TT and DPPTT-Se.
Thieno[3,2-b]thiophene Polymers: Polymers based on thieno[3,2-b]thiophene but with different co-monomers.
Uniqueness
DPPTT-T stands out due to its unique combination of a narrow bandgap and high charge carrier mobility. This makes it particularly suitable for applications in organic photovoltaics and organic field-effect transistors, where both properties are crucial for high performance .
Properties
Molecular Formula |
C64H97N3O2S5 |
|---|---|
Molecular Weight |
1100.8 g/mol |
IUPAC Name |
azane;1-(2-methylthieno[3,2-b]thiophen-5-yl)-4-[2-(5-methylthiophen-2-yl)thieno[3,2-b]thiophen-5-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H94N2O2S5.H3N/c1-7-11-15-19-23-25-29-33-37-49(35-31-27-21-17-13-9-3)45-65-61(57-43-54-52(72-57)41-48(6)70-54)59-60(64(65)68)62(58-44-56-55(73-58)42-53(71-56)51-40-39-47(5)69-51)66(63(59)67)46-50(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-44,49-50H,7-38,45-46H2,1-6H3;1H3 |
InChI Key |
HGNOYDZCKYAHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)C5=CC=C(S5)C)C1=O)C6=CC7=C(S6)C=C(S7)C.N |
Related CAS |
1270977-98-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)



